

TAS0728 Phase I Clinical Trial Outcomes

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Compound Focus: TAS0728

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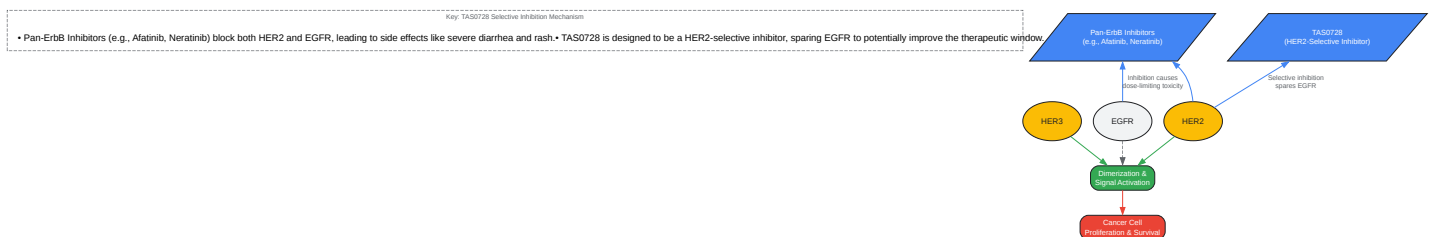
Parameter	Results & Findings
Trial Identifier	NCT03410927 [1]
Patient Population	19 patients with advanced solid tumors with HER2 or HER3 overexpression, amplification, or mutation [1]
Study Design	Open-label, dose-escalation Phase I study [2]
Dosing	Escalating doses from 50 mg to 200 mg, twice daily (BID), in 21-day cycles [1]
Primary Objective	Investigate safety, dose-limiting toxicity (DLT), and determine Maximum Tolerated Dose (MTD) [2]
Efficacy Outcome	Partial responses (PR) were observed in 2 out of 14 patients evaluable for treatment response [1] [3].

| **Key Safety Findings** | - **DLTs:** Grade 3 diarrhea (at 200 mg and 150 mg BID) [1] [2].

- **Serious Adverse Event (SAE):** One fatal cardiac arrest at 150 mg BID; causal relationship to **TAS0728** could not be excluded [1].
- **Study Status:** The study was **stopped early** due to unacceptable toxicity, and the MTD was not determined [1]. |

Preclinical Rationale and Mechanism of Action

Before the clinical trial, preclinical studies suggested **TAS0728** could be effective in treating cancers resistant to existing HER2-targeted therapies. The diagram below illustrates its proposed selective action mechanism.

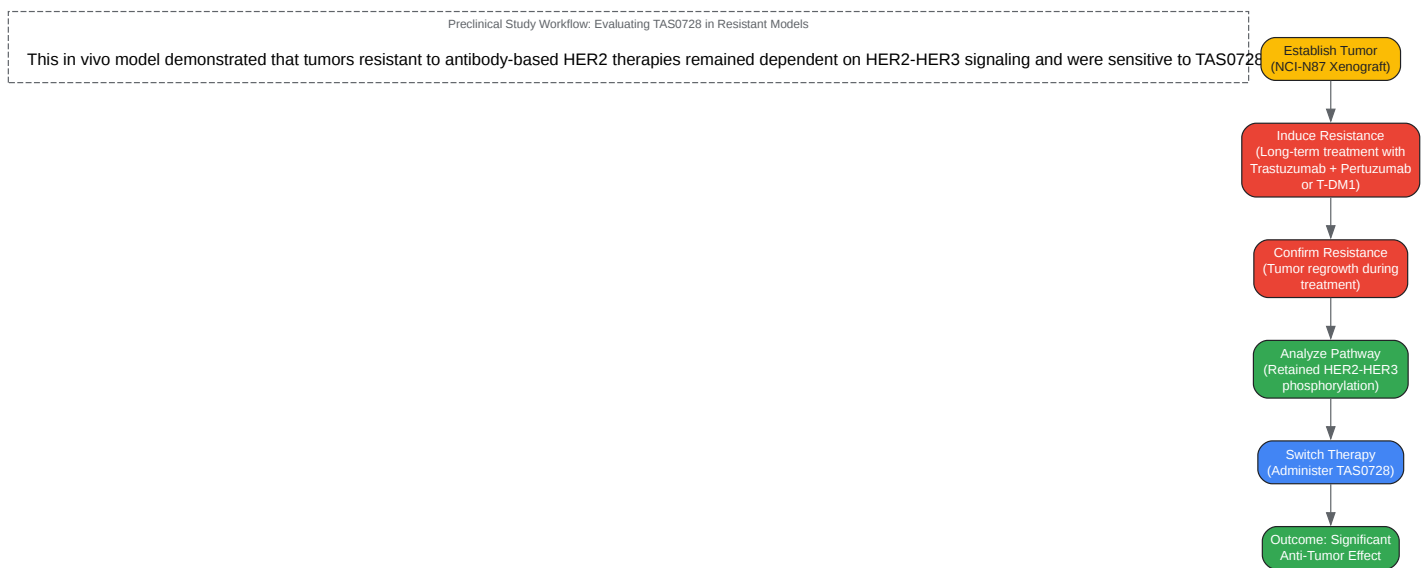


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The diagram highlights the key preclinical rationale for **TAS0728**'s development. Unlike earlier irreversible inhibitors that are **pan-ErbB** (blocking HER2, HER3, and EGFR), **TAS0728** was designed to be a **HER2-selective covalent inhibitor** with high specificity for HER2 over wild-type EGFR [2] [3]. Inhibition of EGFR is known to cause dose-limiting toxicities like severe diarrhea and skin rash [2]. This selectivity was hypothesized to overcome resistance while offering a better safety profile [2].

Evidence from Preclinical Resistance Models

Preclinical studies provided a strong rationale for testing **TAS0728** in cancers resistant to standard HER2 therapies. The workflow below summarizes the key in vivo experiment.



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- **Experimental Finding:** In xenograft models, tumors with acquired resistance to **trastuzumab/pertuzumab** or to **T-DM1 (trastuzumab emtansine)** retained HER2-HER3 phosphorylation. Switching treatment to **TAS0728** resulted in a **significant anti-tumor effect** associated with the inhibition of this signaling pathway [4].

- **Conclusion:** This indicated that the resistant tumors remained dependent on the HER2-HER3 axis, making them vulnerable to **TAS0728**'s mechanism of action, and provided the rationale for its clinical evaluation [4].

Interpretation of the Available Data

The clinical data indicates that while **TAS0728** showed promising preclinical efficacy and some anti-tumor activity in a subset of patients (2 partial responses out of 14 evaluable), its development was halted in this trial due to significant safety concerns, including severe diarrhea and a fatal cardiac event [1]. The **risk-benefit profile** was deemed unfavorable at the tested dose levels [1].

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